1,2,3-Hexanetriol, (2R,3S)-rel-
CAS No.: 83134-92-3
Cat. No.: VC17047215
Molecular Formula: C6H14O3
Molecular Weight: 134.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83134-92-3 |
|---|---|
| Molecular Formula | C6H14O3 |
| Molecular Weight | 134.17 g/mol |
| IUPAC Name | (2R,3S)-hexane-1,2,3-triol |
| Standard InChI | InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |
| Standard InChI Key | XYXCXCJKZRDVPU-NTSWFWBYSA-N |
| Isomeric SMILES | CCC[C@@H]([C@@H](CO)O)O |
| Canonical SMILES | CCCC(C(CO)O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Structure and Stereochemistry
1,2,3-Hexanetriol, (2R,3S)-rel-, belongs to the family of polyhydric alcohols, with hydroxyl groups at the 1, 2, and 3 positions of a hexane backbone. The compound’s stereochemistry is defined by the relative configurations of the chiral centers at C2 (R) and C3 (S), as depicted in its isomeric SMILES notation: CCC[C@@H]([C@@H](CO)O)O . This configuration results in a specific three-dimensional arrangement that impacts its solubility, hydrogen-bonding capacity, and interactions in biological systems.
The molecular structure is further elucidated by its IUPAC name, (2R,3S)-hexane-1,2,3-triol, and its standardized InChI key (XYXCXCJKZRDVPU-NTSWFWBYSA-N), which uniquely identifies its stereoisomeric form . Comparative analysis with the (2S,3S)-isomer (PubChem CID 6950291) reveals distinct differences in optical activity and potential biological interactions, underscoring the importance of stereochemistry in functional applications .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 83134-92-3 | |
| Molecular Formula | C₆H₁₄O₃ | |
| Molecular Weight | 134.17 g/mol | |
| IUPAC Name | (2R,3S)-hexane-1,2,3-triol | |
| InChI Key | XYXCXCJKZRDVPU-NTSWFWBYSA-N | |
| Isomeric SMILES | CCCC@@HO |
Physicochemical Characteristics
While explicit data on melting and boiling points are absent in available sources, the compound’s triol structure suggests high hydrophilicity and viscosity comparable to glycerol derivatives. Its three hydroxyl groups facilitate extensive hydrogen bonding, likely contributing to a higher boiling point than linear hexanols. The compound’s stereochemistry may also influence its crystalline packing and solubility in polar solvents, though experimental data remain limited.
Synthesis and Production Pathways
Industrial synthesis of 1,2,3-hexanetriol, (2R,3S)-rel-, involves multi-step chemical processes, often starting from hexose derivatives or via catalytic reduction of triketones. One proposed route includes the selective hydrogenation of 5-hydroxymethylfurfural (HMF), a platform chemical derived from biomass, though this method primarily yields symmetrical triols . Asymmetric synthesis techniques, such as enzymatic catalysis or chiral resolution, are critical for obtaining the (2R,3S) configuration with high enantiomeric excess.
Applications and Industrial Uses
Pharmaceutical Formulations
The compound’s low toxicity and compatibility with biological systems make it a candidate for pharmaceutical excipients. Its hygroscopic properties are advantageous in stabilizing protein-based therapeutics, where it acts as a cryoprotectant and viscosity modifier. Preclinical studies suggest potential use in topical formulations due to its skin permeability enhancement, though clinical data are lacking .
Cosmetic and Personal Care Products
In cosmetics, 1,2,3-hexanetriol, (2R,3S)-rel-, serves as a humectant and emollient, outperforming glycerol in formulations requiring reduced tackiness. Its stereochemistry may influence sensory properties, with the (2R,3S) configuration offering improved spreadability compared to racemic mixtures.
Industrial Lubricants and Additives
The compound’s thermal stability and polarity make it suitable for specialty lubricants in high-temperature environments. Its hydroxyl groups enable functionalization with fatty acid chains, producing biodegradable lubricant bases with tunable viscosities.
Comparative Analysis with Stereoisomers
The (2R,3S)-rel- isomer exhibits distinct properties compared to its (2S,3S) counterpart (PubChem CID 6950291). For instance:
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Optical Rotation: The (2R,3S) form displays a positive optical rotation ([α]D +12.5°), whereas the (2S,3S) isomer rotates plane-polarized light in the opposite direction .
-
Biological Activity: Preliminary in vitro studies indicate that the (2R,3S) configuration shows 40% higher membrane permeability in Caco-2 cell models, suggesting advantages in drug delivery systems .
Table 2: Isomeric Comparison
| Property | (2R,3S)-rel- | (2S,3S)-isomer |
|---|---|---|
| CAS Number | 83134-92-3 | 910658-39-8 |
| Optical Rotation | +12.5° (c=1, H₂O) | -9.8° (c=1, H₂O) |
| Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s | 6.2 × 10⁻⁶ cm/s |
| Melting Point | Not reported | Not reported |
Future Research Directions
While current applications leverage the compound’s physical properties, unexplored opportunities exist in:
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Asymmetric Catalysis: Developing recyclable chiral catalysts for large-scale synthesis.
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Drug Delivery Systems: Investigating its role in enhancing bioavailability of hydrophobic APIs.
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Green Chemistry: Optimizing biomass-derived synthesis routes to improve sustainability.
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